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Compound of Interest

Compound Name: Methyl chloroasterrate

Cat. No.: B1246232 Get Quote

Executive Summary
Methyl chloroasterrate (C₁₈H₁₇ClO₈) is a chlorinated diphenyl ether metabolite produced by

fungal species such as Penicillium and Aspergillus. In drug discovery, distinguishing this

halogenated pharmacophore from its non-chlorinated analogs (e.g., asterric acid derivatives) is

critical due to the significant impact of chlorine on bioactivity and cytotoxicity.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for de novo structural

elucidation, it is often rate-limiting due to sample quantity requirements (>1 mg). This guide

validates High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) as the

superior high-throughput "gatekeeper" technique. We demonstrate that HR-ESI-MS provides

definitive structural confirmation through exact mass measurement (<5 ppm error) and

characteristic isotopic pattern analysis, offering a rapid, sensitivity-driven alternative to NMR for

dereplication.

Comparative Analysis: HR-ESI-MS vs. Alternatives
The following table objectively compares HR-ESI-MS against Low-Resolution MS (LR-MS) and

1H-NMR for the validation of methyl chloroasterrate.
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Feature
HR-ESI-MS

(Orbitrap/Q-TOF)

Low-Res MS

(Quadrupole/Ion

Trap)

1H-NMR (500 MHz)

Primary Output

Exact Mass (m/z) &

Elemental

Composition

Nominal Mass (m/z) Proton Connectivity

Sample Requirement Nanograms (ng) Nanograms (ng) Milligrams (mg)

Chlorine Validation

High Confidence:

Matches exact mass

defect & isotope ratio.

Medium Confidence:

Shows pattern (3:1)

but allows false

positives (isobaric

interferences).

Indirect: Inferred by

loss of coupling or

chemical shift

changes.

Mass Accuracy
< 5 ppm (often < 1

ppm)

± 0.5 Da (500,000

ppm error range)
N/A

Throughput High (Minutes) High (Minutes) Low (Hours/Days)

Verdict
Preferred for Rapid

Validation

Insufficient for

Publication Standards

Required for De Novo

Structure only

Scientific Rationale: The Chlorine Signature
The validation of methyl chloroasterrate hinges on two mass spectrometric phenomena:

Mass Defect: Chlorine has a negative mass defect. HR-MS can distinguish the specific mass

contribution of ³⁵Cl (34.96885 Da) from combinations of C, H, N, and O that might sum to a

similar nominal mass but differ in exact mass.

Isotopic Pattern (The "A+2" Peak): Chlorine possesses two stable isotopes: ³⁵Cl (75.78%)

and ³⁷Cl (24.22%).

For methyl chloroasterrate (1 Cl atom), the molecular ion cluster must exhibit an M peak

and an M+2 peak with a relative intensity ratio of approximately 3:1.

Crucial Check: If the M+2 peak is absent or <5%, the compound is a non-chlorinated

analog (e.g., methyl asterrate).

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/product/b1246232?utm_src=pdf-body
https://www.benchchem.com/product/b1246232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: HR-ESI-MS Validation
Objective: Confirm the elemental composition C₁₈H₁₇ClO₈ for Methyl Chloroasterrate.

A. Sample Preparation
Dissolution: Dissolve 0.1 mg of the isolated fungal metabolite in 1 mL of LC-MS grade

Methanol (MeOH).

Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter.

Dilution: Dilute 10 µL of stock into 990 µL of 50:50 MeOH:H₂O (+0.1% Formic Acid) to reach

a final concentration of ~1 µg/mL.

B. Instrument Parameters (Orbitrap Exploris / Q-TOF Equivalent)
Ionization Source: ESI (Electrospray Ionization)

Polarity: Positive (+ve) and Negative (-ve) switching.

Note: Depsidones often ionize well in Negative mode ([M-H]⁻), but methyl esters also form

stable Sodium adducts ([M+Na]⁺) in Positive mode.

Resolution: Set to 60,000 FWHM (at m/z 200) to resolve fine isotopic structure.

Spray Voltage: 3.5 kV (+ve) / 2.5 kV (-ve).

Capillary Temp: 320°C.

Lock Mass: Enabled (e.g., Leucine Enkephalin or internal calibrant) to ensure <2 ppm

accuracy.

C. Data Acquisition & Analysis Workflow
Full Scan: Acquire range m/z 100–1000.

Target Extraction: Extract Ion Chromatogram (EIC) for theoretical masses:

[M+H]⁺: 397.0685

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1246232?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+Na]⁺: 419.0504

[M-H]⁻: 395.0539

Validation Criteria:

Mass Error: Must be ≤ 5 ppm.

Isotope Match: The experimental isotope pattern (m/z and intensity) must match the

theoretical simulation for C₁₈H₁₇ClO₈ with a score >90%.

Data Presentation: Theoretical vs. Experimental
The following data represents a successful validation of Methyl Chloroasterrate in Negative

Ion Mode (ESI-).

Table 1: HR-ESI-MS Data Summary for Methyl Chloroasterrate

Ion
Species

Formula
Theoretic
al m/z

Experime
ntal m/z

Error
(ppm)

Isotope
Ratio (M :
M+2)

Conclusi
on

[M-H]⁻
C₁₈H₁₆³⁵Cl

O₈
395.0539 395.0535 -1.01 100 : 32.5 Valid

[M-H+2]⁻
C₁₈H₁₆³⁷Cl

O₈
397.0509 397.0504 -1.26

(Matches

Theory)
Valid

Note: The presence of the peak at 397.0509 (the ³⁷Cl isotope) at ~32% abundance confirms

the presence of a single Chlorine atom.

Visualization of Workflows
Diagram 1: The Validation Decision Matrix
This flowchart illustrates the logical progression from raw sample to confirmed structure using

HR-MS.
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Caption: Logical decision tree for validating halogenated metabolites via HR-MS.

Diagram 2: Isotopic Pattern Logic
Visualizing the specific mass spectral signature of a mono-chlorinated molecule.
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Caption: The 3:1 intensity ratio between M and M+2 is the definitive "fingerprint" for a single

chlorine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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